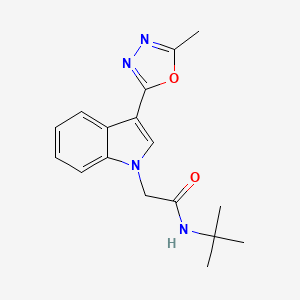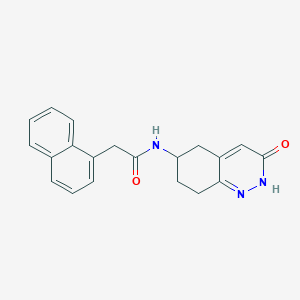
3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide is a synthetic compound that belongs to the class of phenylpropanoid derivatives. This compound has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic properties. The compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide in lab experiments include its potential applications in medicinal chemistry research. The compound has been shown to have anticancer, anti-inflammatory, and analgesic properties, making it a valuable tool for researchers studying these areas. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research involving 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide. These include:
1. Further studies to fully understand the mechanism of action of the compound.
2. Studies to optimize the synthesis of the compound for high yield and purity.
3. Studies to investigate the potential use of the compound as a drug delivery system for targeted drug delivery.
4. Studies to investigate the potential use of the compound in combination with other drugs for enhanced anticancer, anti-inflammatory, and analgesic effects.
5. Studies to investigate the potential toxicity of the compound and its effects on various organs and systems in the body.
In conclusion, 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to have anticancer, anti-inflammatory, and analgesic properties, making it a valuable tool for researchers studying these areas. However, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide involves several steps. The starting material for the synthesis is 3-chlorobenzaldehyde, which is reacted with 2-(1-methylindolin-5-yl)ethylamine to form the intermediate product. The intermediate is then reacted with 2-bromo-2-methylpropan-1-ol in the presence of a base to form the final product. The synthesis of this compound has been reported in several research articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anticancer, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as a drug delivery system for targeted drug delivery. The compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-23-10-9-15-12-16(6-7-18(15)23)19(24)13-22-20(25)8-5-14-3-2-4-17(21)11-14/h2-4,6-7,11-12,19,24H,5,8-10,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPRKIUTVGWASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{6-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2659924.png)
![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2659925.png)
![1-(2,4-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2659927.png)
![2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid](/img/structure/B2659928.png)
![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide](/img/structure/B2659929.png)
![Methyl 3-[1-(aminomethyl)-2,2-difluorocyclopropyl]propanoate;hydrochloride](/img/structure/B2659931.png)
![N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)

![7-(Diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2659935.png)

![2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2659937.png)